Cyclotriazadisulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

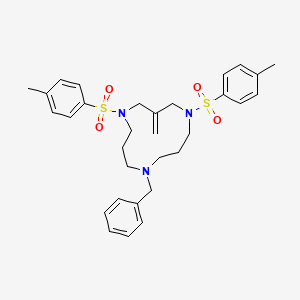

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJIECKMPIRMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclotriazadisulfonamides: A Technical Guide to their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotriazadisulfonamides (CTADs) represent a novel class of macrocyclic compounds that have garnered significant attention for their unique mechanism of action as potent inhibitors of HIV entry. The lead compound, 9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane (CADA), was discovered through antiviral screening and found to exert its effect by down-modulating the human CD4 receptor, the primary cellular receptor for HIV.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of CTADs, with a focus on the core compound CADA and its analogues. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Discovery and Mechanism of Action

The discovery of cyclotriazadisulfonamides as anti-HIV agents stemmed from screening efforts to identify small molecules that could inhibit viral replication.[1] CADA emerged as a lead compound with potent activity against a wide variety of HIV strains, including laboratory-adapted and primary clinical isolates.[2]

The primary mechanism of action of CADA and its analogues is the specific down-modulation of the human CD4 receptor on the surface of T-lymphocytes.[1][2] This reduction in CD4 expression is not due to a direct interaction with the receptor but rather through the inhibition of the co-translational translocation of the nascent CD4 polypeptide chain into the endoplasmic reticulum.[3] This process is mediated by the interaction of CADA with the Sec61 translocon, a protein channel essential for the translocation of many secreted and transmembrane proteins.[3] The down-modulating activity of CADA is reversible; upon removal of the compound, CD4 expression is restored to normal levels.[1]

The anti-HIV potency of CADA analogues has been shown to be directly correlated with their ability to down-modulate the CD4 receptor.[2] This specific mode of action makes CTADs an attractive class of compounds for further development as anti-HIV therapeutics.

Synthesis of the Cyclotriazadisulfonamide Core

An effective five-step synthesis of CADA has been reported with an overall yield of approximately 30%.[4] This synthetic route has been adapted to produce a wide range of analogues with modifications to the tail group and the arenesulfonyl side arms to explore structure-activity relationships (SAR).[4]

Representative Synthesis of 9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane (CADA)

The following is a representative multi-step synthesis for the CADA core structure, based on published methodologies.

Step 1: Synthesis of N,N'-ditosyl-1,5-diamino-3-pentanol

-

To a solution of 1,5-diamino-3-pentanol in pyridine, p-toluenesulfonyl chloride is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the ditosyl compound.

Step 2: Synthesis of 1,5-ditosyl-3-(methoxymethoxy)-1,5-diazapentane

-

The product from Step 1 is dissolved in dichloromethane, and N,N-diisopropylethylamine is added, followed by chloromethyl methyl ether at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate, and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 3: Synthesis of 1,5-ditosyl-1,5,9-triazanonane

-

The protected diol from Step 2 is subjected to a Mitsunobu reaction with hydrazoic acid, followed by reduction of the resulting azide to the corresponding amine.

-

Alternatively, the hydroxyl group can be converted to a leaving group (e.g., mesylate or tosylate) and displaced with an appropriate nitrogen nucleophile.

Step 4: Synthesis of N-benzyl-1,5-ditosyl-1,5,9-triazanonane

-

The secondary amine from Step 3 is reductively aminated with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

-

The reaction is carried out in a suitable solvent like dichloromethane or dichloroethane.

-

The product is isolated and purified by column chromatography.

Step 5: Macrocyclization to form the CADA core

-

The N-benzylated triamine from Step 4 is reacted with a suitable dielectrophile, such as a bis(bromomethyl) derivative, under high dilution conditions to favor intramolecular cyclization.

-

The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile in the presence of a base such as potassium carbonate or cesium carbonate.

-

The crude product is purified by column chromatography to yield CADA.

Quantitative Data: Structure-Activity Relationship (SAR)

Over 50 analogues of CADA have been synthesized and evaluated for their CD4 down-modulating and anti-HIV activities.[4] These studies have provided valuable insights into the structure-activity relationships of this class of compounds. The potency of the analogues is typically reported as the half-maximal inhibitory concentration (IC50) for CD4 down-modulation and the half-maximal effective concentration (EC50) for anti-HIV activity.

| Compound | R (Tail Group) | X, Y (Side Arms) | CD4 Down-modulation IC50 (µM)[3] | Anti-HIV-1 (NL4.3) EC50 (µM) |

| CADA | Benzyl | p-Toluenesulfonyl | 0.41 (Jurkat cells) | 0.7 |

| Analogue 1 | H | p-Toluenesulfonyl | > 10 | > 10 |

| Analogue 2 | Methyl | p-Toluenesulfonyl | 5.2 | 8.1 |

| Analogue 3 | Isobutyl | p-Toluenesulfonyl | 0.85 | 1.2 |

| Analogue 4 | Cyclohexylmethyl | p-Toluenesulfonyl | 0.34 | 0.5 |

| VGD020 | Cyclohexylmethyl | p-Methoxyphenylsulfonyl, p-Toluenesulfonyl | 0.046 | Not Reported |

| Analogue 5 | Naphthylmethyl | p-Toluenesulfonyl | 0.22 | 0.3 |

| Analogue 6 | Benzyl | p-Nitrophenylsulfonyl | 1.5 | 2.3 |

| Analogue 7 | Benzyl | p-Aminophenylsulfonyl | 0.9 | 1.4 |

Note: The presented data is a summary from various sources and specific experimental conditions may vary.

Experimental Protocols

CD4 Down-Modulation Assay (Flow Cytometry)

This protocol describes a representative method for quantifying the down-modulation of cell surface CD4 expression induced by CTADs using flow cytometry.

Materials:

-

CD4+ T-lymphocyte cell line (e.g., Jurkat, MT-4) or peripheral blood mononuclear cells (PBMCs).

-

Complete cell culture medium.

-

CTAD compounds dissolved in DMSO.

-

Phycoerythrin (PE)-conjugated anti-human CD4 antibody.

-

Isotype control antibody (PE-conjugated mouse IgG).

-

Phosphate-buffered saline (PBS).

-

FACS buffer (PBS containing 2% fetal bovine serum and 0.1% sodium azide).

-

Flow cytometer.

Procedure:

-

Seed CD4+ T-cells in a 24-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.

-

Prepare serial dilutions of the CTAD compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

-

Add the diluted compounds to the cell cultures and incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO only).

-

After incubation, harvest the cells and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).

-

Resuspend the cell pellets in 100 µL of FACS buffer.

-

Add the PE-conjugated anti-human CD4 antibody or the isotype control antibody at the manufacturer's recommended concentration.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of FACS buffer to remove unbound antibody.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Acquire the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Analyze the data using appropriate software. The mean fluorescence intensity (MFI) of the CD4 staining is used to quantify the level of CD4 expression.

-

Calculate the percentage of CD4 down-modulation relative to the vehicle control. The IC50 value is determined by plotting the percentage of down-modulation against the compound concentration and fitting the data to a dose-response curve.

Anti-HIV Activity Assay (p24 Antigen ELISA)

This protocol outlines a general method for determining the anti-HIV activity of CTADs by measuring the level of the viral p24 capsid protein in the supernatant of infected cell cultures.

Materials:

-

CD4+ T-lymphocyte cell line (e.g., MT-4) or PBMCs.

-

HIV-1 laboratory strain (e.g., NL4.3).

-

Complete cell culture medium.

-

CTAD compounds dissolved in DMSO.

-

HIV-1 p24 Antigen ELISA kit.

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of the CTAD compounds in culture medium.

-

Add 50 µL of the diluted compounds to the cells.

-

Infect the cells by adding 50 µL of a predetermined dilution of HIV-1 stock to each well. Include uninfected control wells.

-

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.

-

Carefully collect the cell-free supernatant from each well.

-

Perform the HIV-1 p24 Antigen ELISA on the supernatants according to the manufacturer's instructions.

-

Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by the addition of a biotinylated anti-p24 detection antibody and a streptavidin-horseradish peroxidase conjugate.

-

A substrate solution is then added, and the color development is stopped with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the provided p24 antigen standards.

-

Calculate the concentration of p24 in each sample from the standard curve.

-

The EC50 value is determined by plotting the percentage of inhibition of p24 production against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Mechanism of HIV entry and its inhibition by Cyclotriazadisulfonamides (CTADs).

Caption: General workflow for the discovery and optimization of CTAD analogues.

Conclusion and Future Directions

Cyclotriazadisulfonamides have emerged as a promising class of anti-HIV agents with a unique mechanism of action targeting the host cell factor CD4. The established synthetic routes allow for the generation of a diverse library of analogues, and the clear structure-activity relationships provide a rational basis for lead optimization. The in-depth understanding of their interaction with the Sec61 translocon opens up possibilities for targeting other diseases where the expression of specific proteins is dependent on this pathway. Future research in this area will likely focus on improving the pharmacokinetic properties of CTADs, exploring their potential against other viral and non-viral diseases, and further elucidating the molecular details of their interaction with the Sec61 translocon. This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel therapeutics based on the this compound scaffold.

References

- 1. hanc.info [hanc.info]

- 2. The Anti-HIV potency of this compound analogs is directly correlated with their ability to down-modulate the CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

Cyclotriazadisulfonamide (CADA): A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotriazadisulfonamide (CADA) is a synthetic macrocycle that has garnered significant attention in the fields of virology and immunology due to its unique mechanism of action as a potent and selective down-modulator of the human CD4 receptor. This technical guide provides an in-depth overview of the chemical structure of CADA, its synthesis, and its biological activity, with a particular focus on its potential as an anti-HIV agent. Detailed experimental protocols, quantitative biological data, and a visual representation of its mechanism of action are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Properties

CADA, chemically known as 9-benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane, is a 12-membered triazacyclododecane derivative. Its chemical formula is C₃₁H₃₉N₃O₄S₂ and it has a molecular weight of 581.8 g/mol .

IUPAC Name: 9-benzyl-3-methylidene-1,5-bis(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane[1]

Chemical Structure:

Physicochemical Properties:

Synthesis of this compound (CADA)

The synthesis of CADA is a five-step process with a reported overall yield of approximately 30%.[2][3] The general synthetic scheme involves the construction of a linear precursor containing the three nitrogen atoms, followed by a macrocyclization step to form the 12-membered ring.

Experimental Protocol: Synthesis of CADA

This protocol is a generalized representation based on available literature. Specific reaction conditions and purification methods may require optimization.

Step 1: Synthesis of N,N-bis(2-cyanoethyl)amine

-

Acrylonitrile is reacted with ammonia to yield N,N-bis(2-cyanoethyl)amine.

Step 2: Synthesis of N-benzyl-N,N-bis(2-cyanoethyl)amine

-

N,N-bis(2-cyanoethyl)amine is benzylated using benzyl bromide in the presence of a base to afford N-benzyl-N,N-bis(2-cyanoethyl)amine.

Step 3: Reduction to N-benzyl-N,N-bis(3-aminopropyl)amine

-

The dinitrile from the previous step is reduced, for example using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the corresponding diamine, N-benzyl-N,N-bis(3-aminopropyl)amine.

Step 4: Sulfonylation

-

The diamine is reacted with two equivalents of p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the linear ditosylamide precursor.

Step 5: Macrocyclization

-

The linear ditosylamide is subjected to a high-dilution macrocyclization reaction. This is a critical step and can be achieved using various methods, such as the reaction with a suitable dielectrophile (e.g., 1,3-dibromo-2-methylenepropane) in the presence of a strong base like sodium hydride to effect the ring closure and form CADA.

Purification:

-

The final product is typically purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

CADA's primary biological activity is the selective down-modulation of the human CD4 receptor, a crucial co-receptor for HIV entry into host cells.[4][5] This activity is reversible; upon removal of the compound, CD4 expression on the cell surface is restored.[4]

Anti-HIV Activity

By reducing the surface expression of CD4, CADA potently inhibits the entry of a broad range of HIV-1 strains, including laboratory-adapted strains and clinical isolates of different subtypes (A, B, C, D, F, G, H, AE, and O), as well as HIV-2 and Simian Immunodeficiency Virus (SIV).[5][6][7] A strong correlation has been demonstrated between the CD4 down-modulating capacity of CADA and its anti-HIV potency.[5][8]

Mechanism of Action: Inhibition of Co-translational Translocation

CADA exerts its effect by inhibiting the co-translational translocation of the nascent CD4 polypeptide chain into the endoplasmic reticulum (ER).[9][10] This process is dependent on the CD4 signal peptide. CADA is believed to interact with the signal peptide of CD4 as it enters the Sec61 translocon, a protein-conducting channel in the ER membrane. This interaction is thought to stall the translocation process, leading to the subsequent degradation of the CD4 protein in the cytoplasm.[10]

Caption: CADA's mechanism of action at the Sec61 translocon.

Quantitative Biological Data

The biological activity of CADA and its analogues has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) for CD4 down-modulation and the half-maximal effective concentration (EC₅₀) for anti-HIV activity are key parameters.

| Compound | Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| CADA | CD4 Down-modulation | MT-4 | ~0.3 | [2] |

| CADA | CD4 Down-modulation | Jurkat | ~0.5 | [4] |

| CADA | Anti-HIV-1 (NL4.3) | MT-4 | ~0.7 | [10] |

| CADA | Anti-SIV (mac251) | MT-4 | ~1.2 | [10] |

| VGD020 | CD4 Down-modulation | CHO.CD4-YFP | 0.046 | |

| VGD029 | CD4 Down-modulation | CHO.CD4-YFP | 0.730 |

Note: IC₅₀ and EC₅₀ values can vary depending on the specific experimental conditions, cell line, and virus strain used.

Experimental Protocols

CD4 Down-modulation Assay by Flow Cytometry

This protocol describes a general method for quantifying the down-modulation of cell surface CD4 expression induced by CADA using flow cytometry.

Materials:

-

CD4-expressing T-cell line (e.g., MT-4, Jurkat)

-

Complete cell culture medium

-

This compound (CADA)

-

Phosphate-buffered saline (PBS)

-

Fluorochrome-conjugated anti-human CD4 antibody (e.g., PE-conjugated)

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed CD4-expressing cells in a multi-well plate at a density of 1 x 10⁶ cells/mL in complete culture medium.

-

Compound Treatment: Add serial dilutions of CADA (or a fixed concentration) to the cell cultures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Cell Harvesting and Staining: a. Harvest the cells and wash them twice with cold PBS. b. Resuspend the cells in staining buffer (e.g., PBS with 2% FBS). c. Add the fluorochrome-conjugated anti-CD4 antibody and the isotype control to separate tubes. d. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with PBS to remove unbound antibody.

-

Flow Cytometry Analysis: a. Resuspend the cells in PBS. b. Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000). c. Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of CD4 expression.

-

Data Analysis: Calculate the percentage of CD4 down-modulation relative to the vehicle-treated control. Plot the percentage of down-modulation against the CADA concentration to determine the IC₅₀ value.

Anti-HIV-1 Entry Assay

This protocol provides a general framework for assessing the anti-HIV-1 activity of CADA.

Materials:

-

Target cells (e.g., TZM-bl, MT-4)

-

HIV-1 stock (e.g., laboratory-adapted strain like NL4.3 or clinical isolates)

-

Complete cell culture medium

-

This compound (CADA)

-

Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent for TZM-bl cells)

Procedure:

-

Cell Seeding: Seed target cells in a multi-well plate.

-

Compound Pre-treatment: Add serial dilutions of CADA to the cells and incubate for a specified period (e.g., 2-4 hours) to allow for CD4 down-modulation.

-

Viral Infection: Add a pre-titered amount of HIV-1 to the cell cultures.

-

Incubation: Incubate the infected cells for a period appropriate for the virus and cell line (e.g., 48-72 hours).

-

Quantification of Viral Replication: a. For p24 ELISA: Collect the cell culture supernatant and quantify the amount of p24 antigen. b. For TZM-bl cells: Lyse the cells and measure the luciferase activity.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each CADA concentration relative to the virus control (no compound). Plot the percentage of inhibition against the CADA concentration to determine the EC₅₀ value.

Logical Workflow for CADA Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of CADA and its analogues.

Caption: A logical workflow for the discovery and development of CADA analogues.

Conclusion

This compound (CADA) represents a promising class of small molecules with a novel mechanism of action targeting the co-translational translocation of the human CD4 receptor. Its potent anti-HIV activity and unique mode of action make it an attractive lead compound for the development of new antiretroviral therapies. This technical guide provides a foundational resource for researchers interested in exploring the chemical and biological properties of CADA and its analogues, with the aim of facilitating further research and development in this area.

References

- 1. Down Regulation of CD4 Expression following Isolation and Culture of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[12]aneN3) and Its DNA Photocleavage Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into TRAP association with ribosome-Sec61 complex and translocon inhibition by a CADA derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. Exploiting the anti-HIV-1 activity of acyclovir: suppression of primary and drug-resistant HIV isolates and potentiation of the activity by ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Core Mechanism of Cyclotriazadisulfonamide: A Technical Guide for Researchers

November 2025

Abstract

Cyclotriazadisulfonamide (CADA) is a synthetic macrocycle that has garnered significant interest for its potent antiviral and immunomodulatory activities. This technical guide provides an in-depth exploration of the core mechanism of action of CADA, intended for researchers, scientists, and drug development professionals. CADA's primary mode of action is the selective down-modulation of specific cellular surface receptors, most notably the human CD4 receptor, through the inhibition of their co-translational translocation into the endoplasmic reticulum. This is achieved by targeting the Sec61 translocon, a key component of the cellular protein secretion machinery. This guide summarizes the quantitative data on CADA's activity, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound was initially identified as a potent inhibitor of the human immunodeficiency virus (HIV).[1][2] Its antiviral effect is not due to direct interaction with viral components but rather targets a host cellular factor, the CD4 receptor, which is the primary receptor for HIV entry.[1][3] This unique mechanism of action has prompted further investigation into CADA's broader therapeutic potential, including its immunosuppressive properties.[1][4] This guide will dissect the molecular interactions and cellular consequences of CADA treatment, providing a comprehensive resource for the scientific community.

Core Mechanism of Action: Targeting Protein Translocation

The central mechanism of CADA's activity is its ability to inhibit the co-translational translocation of a select group of proteins into the endoplasmic reticulum (ER).[5] This process is highly dependent on the signal peptide of the nascent polypeptide chain.[1][5]

The Sec61 Translocon: The Direct Molecular Target

CADA exerts its effect by binding to the Sec61 translocon, the central component of the protein-conducting channel in the ER membrane.[3][5] Cryo-electron microscopy studies have revealed that CADA and its derivatives bind within the Sec61α channel, adjacent to the plug helix.[6] This binding event stabilizes the translocon in a conformation that prevents the proper insertion and translocation of specific nascent polypeptide chains.[2][4]

Signal Peptide-Dependent Selectivity

A key feature of CADA is its substrate selectivity. It does not indiscriminately block all protein translocation but rather affects a subset of proteins. This selectivity is determined by the amino acid sequence of the N-terminal signal peptide of the target protein.[1][5] Proteins with signal peptides that are susceptible to CADA's inhibitory action are effectively blocked from entering the ER, leading to their subsequent degradation and a reduction in their cell surface expression.

The primary and most studied target of CADA is the human CD4 receptor.[1] However, other proteins have been identified as CADA substrates, including:

-

4-1BB (CD137): A co-stimulatory molecule crucial for T-cell activation, particularly CD8+ T cells.[1][4]

-

Sortilin (SORT)

-

DnaJ homolog subfamily C member 3 (DNAJC3)

-

Protein tyrosine kinase 7 (PTK7)

-

ER lumenal lectin 1 (ERLEC1) [4]

Antiviral Activity

CADA's potent anti-HIV activity is a direct consequence of its ability to down-modulate the CD4 receptor from the surface of T-cells and other target cells.[2][3] By significantly reducing the density of the primary receptor for HIV, CADA effectively inhibits viral entry and subsequent infection.[3][7] The anti-HIV potency of various CADA analogs has been shown to directly correlate with their ability to down-modulate CD4 expression.[7]

Immunomodulatory Effects

The down-modulation of both CD4 and the co-stimulatory molecule 4-1BB underlies CADA's immunosuppressive properties.[1] The CD4 receptor is crucial for the activation of CD4+ helper T-cells, which orchestrate the adaptive immune response. By reducing CD4 expression, CADA can dampen T-cell activation.

Furthermore, the down-regulation of 4-1BB, a key survival factor for activated CD8+ T-cells, leads to the inhibition of cytotoxic T-lymphocyte proliferation and function.[1] CADA has been shown to suppress lymphocyte proliferation in response to various stimuli and to reduce the secretion of pro-inflammatory cytokines.[1] This immunosuppressive effect is also characterized by reduced levels of the T-cell activation marker CD25 and decreased phosphorylation of STAT5, a key signaling molecule in T-cell proliferation.[1]

Signaling Pathways Affected by CADA

CADA's interference with protein translocation and subsequent receptor down-modulation impacts downstream signaling pathways involved in T-cell activation. The reduction in CD4 levels disrupts the initial signaling cascade mediated by the T-cell receptor (TCR) complex. CD4 physically associates with the TCR and the Src-family kinase Lck, which is essential for initiating the phosphorylation cascade upon antigen recognition.[8][9] By down-modulating CD4, CADA indirectly inhibits Lck-mediated signaling.

The immunosuppressive effects of CADA are also linked to the inhibition of the STAT5 signaling pathway.[1] STAT5 is a critical transducer of signals from cytokines like IL-2, which are essential for T-cell proliferation and survival.[10] The observed reduction in phosphorylated STAT5 (pSTAT5) in CADA-treated cells contributes to the overall suppression of T-cell responses.[1]

References

- 1. Structural insights into TRAP association with ribosome-Sec61 complex and translocon inhibition by a CADA derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural insights into TRAP association with ribosome-Sec61 complex and translocon inhibition by a CADA derivative [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. A constitutively active Lck kinase promotes cell proliferation and resistance to apoptosis through signal transducer and activator of transcription 5b activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for activation of human lymphocyte kinase Lck upon tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

CADA as an HIV-1 Entry Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotriazadisulfonamide (CADA) is a synthetic small molecule that has demonstrated potent anti-HIV-1 activity by uniquely targeting the host protein CD4, the primary receptor for viral entry. Unlike conventional antiretroviral agents that target viral enzymes, CADA acts by down-modulating the cell surface expression of CD4. This is achieved through the inhibition of the co-translational translocation of the nascent CD4 polypeptide into the endoplasmic reticulum (ER) in a signal peptide-dependent manner. This technical guide provides an in-depth overview of CADA's mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation, intended for researchers and professionals in the field of virology and drug development.

Mechanism of Action: Inhibition of CD4 Co-translational Translocation

CADA's primary mechanism of action is the selective down-modulation of the human CD4 receptor on the surface of T-cells and other susceptible cells.[1][2] This effect is not due to a direct interaction with the mature CD4 protein but rather an interference with its biosynthesis.[3]

CADA specifically targets the signal peptide of the nascent human CD4 polypeptide chain as it emerges from the ribosome.[3][4] By binding to the hydrophobic H-region of the CD4 signal peptide, CADA prevents its proper insertion into the Sec61 translocon channel in the endoplasmic reticulum membrane.[4][5] This inhibition of co-translational translocation leads to the mislocalization of the CD4 protein to the cytosol, where it is subsequently degraded.[3] Consequently, the expression of CD4 on the cell surface is significantly reduced, thereby preventing the initial attachment and entry of HIV-1.[1] It is important to note that CADA's effect is selective for human CD4 and a few other proteins, and it does not affect the expression of other cell surface receptors, including the HIV co-receptors CCR5 and CXCR4.[6]

Quantitative Data

The antiviral activity and cytotoxicity of CADA and its analogs have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Anti-HIV-1 Activity of CADA and Analogs

| Compound | Cell Line | HIV-1 Strain | Assay Method | IC₅₀ (µM) | Reference |

| CADA | MT-4 | NL4.3 | p24 Antigen ELISA | 0.13 - 3.2 | [1][7] |

| CADA | PBMC | Clinical Isolates (R5, X4, R5/X4) | p24 Antigen ELISA | 0.3 - 3.2 | [1] |

| CADA | DC/T-cell co-culture | BaL (R5) | p24 Antigen ELISA | Not specified | [8] |

| CADA | T-cells | Subtypes A, B, C, D, F, G, H, AE, O | Not specified | Active | [8] |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 2: CD4 Down-modulation Activity of CADA

| Compound | Cell Line | Assay Method | IC₅₀ (µM) | Reference |

| CADA | T-cells | Flow Cytometry | Similar to antiviral IC₅₀ | [9] |

| CADA | Jurkat | Flow Cytometry | Not specified | [10] |

| CADA | PBMCs | Flow Cytometry | Not specified | [10] |

IC₅₀ (50% inhibitory concentration) is the concentration of the compound that reduces cell surface CD4 expression by 50%.

Table 3: Cytotoxicity of CADA

| Compound | Cell Line | Assay Method | CC₅₀ (µM) | Reference |

| CADA | MT-4 | MTT | >162 | [7] |

| CADA | PBMCs | MTS-PES | >10 | [10] |

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

This protocol describes the determination of the anti-HIV-1 activity of CADA using MT-4 cells and quantification of viral replication via a p24 antigen capture ELISA.

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., NL4.3)

-

CADA (and other test compounds)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS, antibiotics)

-

96-well cell culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Addition: Prepare serial dilutions of CADA in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a "no drug" control.

-

Virus Infection: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells. Carefully collect the cell-free supernatant.

-

p24 ELISA: Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.[11][12][13]

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of p24 production against the log concentration of CADA.

CD4 Down-Modulation Assay by Flow Cytometry

This protocol details the measurement of CADA-induced CD4 down-modulation on the surface of T-cells using flow cytometry.

Materials:

-

CD4-positive T-cell line (e.g., Jurkat, MT-4) or PBMCs

-

CADA

-

Complete culture medium

-

Phycoerythrin (PE)-conjugated anti-human CD4 antibody (e.g., clone SK3)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture CD4-positive cells in the presence of various concentrations of CADA for 2-5 days.[10] Include an untreated control.

-

Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

-

Antibody Staining: Resuspend the cells in PBS and add a saturating concentration of PE-conjugated anti-human CD4 antibody.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with cold PBS to remove unbound antibody.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and acquire the data on a flow cytometer. Analyze the mean fluorescence intensity (MFI) of the PE signal in the gated cell population.

-

Data Analysis: Calculate the percentage of CD4 down-modulation relative to the untreated control. Determine the IC₅₀ value for CD4 down-modulation.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the assessment of CADA's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cell line used for antiviral assays (e.g., MT-4)

-

CADA

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Addition: Add 100 µL of serial dilutions of CADA to the wells. Include a "no drug" control.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 4-5 days) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity compared to the untreated control. Determine the CC₅₀ value.

Surface Plasmon Resonance (SPR) for CADA-Signal Peptide Interaction

This protocol provides a general framework for studying the interaction between CADA and the CD4 signal peptide using SPR.

Materials:

-

SPR instrument and sensor chips (e.g., streptavidin-coated)

-

Synthesized biotinylated peptide corresponding to the human CD4 signal peptide

-

CADA

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization: Immobilize the biotinylated CD4 signal peptide onto the streptavidin-coated sensor chip surface.[4]

-

Analyte Preparation: Prepare a series of concentrations of CADA in the running buffer.

-

Interaction Analysis: Inject the different concentrations of CADA over the sensor chip surface and monitor the binding response in real-time.

-

Data Analysis: Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of the interaction.[14]

Conclusion

CADA represents a novel class of HIV-1 entry inhibitors with a unique mechanism of action that targets a host-cell factor, the CD4 receptor. Its ability to down-modulate CD4 expression by interfering with protein translocation offers a distinct advantage, as it is less likely to be affected by viral escape mutations that are common with drugs targeting viral proteins. The quantitative data demonstrate its potent antiviral activity at non-cytotoxic concentrations. The detailed experimental protocols provided in this guide will enable researchers to further investigate CADA and its analogs, contributing to the development of new and effective anti-HIV therapies.

References

- 1. CADA, a novel CD4-targeted HIV inhibitor, is synergistic with various anti-HIV drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal Peptide-Binding Drug as a Selective Inhibitor of Co-Translational Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CADA, a potential anti-HIV microbicide that specifically targets the cellular CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 12. ablinc.com [ablinc.com]

- 13. en.hillgene.com [en.hillgene.com]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Early Antiviral Activity of Cyclotriazadisulfonamide (CADA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational studies on the antiviral activity of Cyclotriazadisulfonamide (CADA), a pioneering molecule in the field of host-targeting HIV inhibitors. CADA emerged from antiviral screening programs as a potent inhibitor of HIV replication, and its unique mechanism of action has been a subject of significant interest.[1] This document summarizes the quantitative data from early research, details the key experimental protocols used to elucidate its function, and provides visual representations of its mechanism and experimental workflows.

Core Mechanism of Action: Targeting the Host CD4 Receptor

Early investigations revealed that CADA's antiviral effect is not directed at a viral component but rather at a crucial host cell receptor: the CD4 molecule.[2][3] CD4 is the primary receptor for HIV, facilitating the virus's entry into target immune cells such as T-helper lymphocytes.[4] CADA exerts its antiviral activity by specifically down-modulating the expression of the CD4 receptor on the cell surface, thereby rendering cells less susceptible to HIV infection.[1][4] This down-modulation is a consequence of CADA's ability to inhibit the co-translational translocation of the nascent CD4 polypeptide chain into the endoplasmic reticulum (ER).[5] This interference is signal peptide-dependent, highlighting a novel mechanism for selectively inhibiting the biosynthesis of a specific host protein.[5]

Quantitative Antiviral Activity and CD4 Down-Modulation

The antiviral potency of CADA has been quantified in various cell types against different strains of HIV. A strong correlation has been established between the compound's ability to down-modulate CD4 and its anti-HIV efficacy.[3][6]

| Compound | Cell Line | Virus Strain | EC50 (µg/mL) | EC50 (µM) | Reference |

| CADA | MT-4 | HIV-1 (NL4.3) | 0.7 | - | [5] |

| CADA | MT-4 | SIV (mac251) | 1.2 | - | [5] |

| CADA | T-cell lines & PBMCs | HIV | - | 0.3-3.2 | [1] |

| CADA | T-cell lines & PBMCs | HHV-7 | - | 0.3-1.5 | [1] |

Table 1: 50% Effective Concentration (EC50) of CADA against HIV and other viruses.

| Compound | Cell Line | IC50 (µM) | Reference |

| CADA | Jurkat | 0.41 | [7] |

| CADA | PBMCs | 0.94 | [7] |

Table 2: 50% Inhibitory Concentration (IC50) of CADA for CD4 Down-Modulation.

| Compound | Cell Line | Concentration | Effect on CD4 Expression | Reference |

| CADA | MO-DC | 0.4 µg/mL | 50% reduction | [5] |

| CADA | MO-DC | 10 µg/mL | 83% downregulation | [5] |

| CADA | Jurkat | 10 µM | 86% reduction | [7] |

| CADA | PBMCs | 10 µM | 74% reduction | [7] |

Table 3: Effect of CADA on CD4 Expression Levels in Different Cell Types.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the early studies of CADA's antiviral activity.

Antiviral Assays

The antiviral activity of CADA was primarily assessed by quantifying the inhibition of HIV-1 replication in cell culture.

1. Cell Lines and Virus Strains:

-

Cells: Human T-cell lines such as MT-4 and Jurkat, as well as peripheral blood mononuclear cells (PBMCs), were commonly used.[1][7]

-

Virus: Laboratory-adapted HIV-1 strains (e.g., NL4.3) and Simian Immunodeficiency Virus (SIV) were utilized in these assays.[1][5]

2. Infection Protocol:

-

Cells were seeded in 96-well plates and pre-incubated with various concentrations of CADA for a specified period (e.g., 24 hours) before infection.[1]

-

Following pre-incubation, cells were infected with a standardized amount of virus stock.

-

The cultures were then incubated for several days (typically 4-5 days for MT-4 cells and up to 8 days for PBMCs) to allow for viral replication.[1]

3. Quantification of Viral Replication:

-

Viral replication was quantified by measuring the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

-

The p24 ELISA is a sandwich immunoassay where a capture antibody specific for p24 is coated on the microplate wells. The supernatant is added, followed by a detection antibody, and a substrate is used to generate a colorimetric signal proportional to the amount of p24 antigen.

-

The 50% effective concentration (EC50), the concentration of CADA that inhibits viral replication by 50%, was calculated from the dose-response curves.

Flow Cytometry for CD4 Expression Analysis

Flow cytometry was the principal method used to quantify the cell surface expression of the CD4 receptor following treatment with CADA.

1. Cell Preparation and Staining:

-

Cells (e.g., Jurkat, PBMCs) were incubated with different concentrations of CADA for a defined period (e.g., 2 to 5 days).[7]

-

After incubation, the cells were washed and stained with a phycoerythrin (PE)-labeled monoclonal antibody specific for human CD4 (e.g., clone SK3).[7]

-

Staining was typically performed on ice for 30 minutes in the dark.

2. Data Acquisition and Analysis:

-

Stained cells were analyzed on a flow cytometer.

-

The mean fluorescence intensity (MFI) of the PE signal was measured for the cell population, which is proportional to the number of CD4 receptors on the cell surface.

-

The percentage of CD4 down-modulation was calculated by comparing the MFI of CADA-treated cells to that of untreated control cells.[7] The 50% inhibitory concentration (IC50) for CD4 down-modulation was determined from the dose-response curves.[7]

In Vitro Co-translational Translocation Assay

To directly investigate CADA's effect on CD4 biosynthesis, a cell-free in vitro transcription and translation system was employed.

1. System Components:

-

Template: A plasmid containing the coding sequence for human CD4 under the control of a T7 promoter.

-

In Vitro Transcription/Translation System: A coupled system, often using rabbit reticulocyte lysate, containing all the necessary components for transcription (T7 RNA polymerase) and translation (ribosomes, tRNAs, amino acids, etc.).

-

Microsomal Membranes: Microsomes derived from the endoplasmic reticulum (e.g., from canine pancreas) were included in the reaction to mimic the ER membrane and allow for protein translocation.

2. Assay Procedure:

-

The CD4-encoding plasmid was added to the in vitro transcription/translation mix in the presence or absence of CADA.

-

The reaction was incubated to allow for the synthesis of the CD4 protein.

-

During synthesis, the nascent CD4 polypeptide chain is targeted to the microsomal membranes via its signal peptide. In the absence of an inhibitor, the protein is translocated into the lumen of the microsomes, where the signal peptide is cleaved.

3. Analysis of Results:

-

The reaction products were analyzed by SDS-PAGE and autoradiography (if radiolabeled amino acids were used).

-

The successful translocation and cleavage of the signal peptide result in a protein of a smaller molecular weight (the mature protein) compared to the non-translocated precursor protein.

-

The inhibitory effect of CADA was determined by observing a decrease in the amount of the mature, translocated form of CD4 and a corresponding increase in the precursor form.

Visualizations

The following diagrams illustrate the mechanism of action of CADA and the workflows of the key experimental procedures.

Caption: CADA's Mechanism of Action.

Caption: Antiviral Assay Workflow.

Caption: Flow Cytometry Workflow for CD4 Expression.

References

- 1. Human Immunodeficiency Virus Type 1 Escape from this compound-Induced CD4-Targeted Entry Inhibition Is Associated with Increased Neutralizing Antibody Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anti-HIV potency of this compound analogs is directly correlated with their ability to down-modulate the CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-HIV-1 activity of antiviral compounds, as quantitated by a focal immunoassay in CD4+ HeLa cells and a plaque assay in MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hanc.info [hanc.info]

The Immunomodulatory Role of Cyclotriazadisulfonamide in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotriazadisulfonamide (CADA) is a small molecule initially identified as a potent inhibitor of HIV entry due to its ability to down-modulate the human CD4 receptor. Subsequent research has unveiled its broader immunosuppressive potential, extending beyond its antiviral activity. This technical guide provides an in-depth analysis of CADA's role in T-cell activation, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for the assays used to characterize its function. The primary mechanism of CADA involves the signal peptide-dependent inhibition of the co-translational translocation of specific proteins, including CD4 and the co-stimulatory receptor 4-1BB (CD137), into the endoplasmic reticulum. This leads to a reduction in their cell surface expression, thereby impairing T-cell activation and proliferation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development who are interested in the immunomodulatory properties of CADA and its potential therapeutic applications.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). This initial signal is strengthened by co-stimulatory signals, with the CD4 co-receptor playing a critical role in stabilizing the TCR-MHC interaction and initiating downstream signaling cascades in CD4+ helper T-cells.[1] this compound (CADA) has emerged as a significant modulator of this process.[2] Originally discovered as an anti-HIV agent, its mechanism of action, the down-modulation of the CD4 receptor, pointed towards a broader immunomodulatory capacity.[3]

This guide delves into the molecular mechanisms by which CADA influences T-cell activation, its impact on both CD4+ and CD8+ T-cell subpopulations, and its effect on cytokine production. By presenting a consolidation of quantitative data and detailed experimental methodologies, this document aims to provide a thorough understanding of CADA's immunomodulatory functions.

Mechanism of Action

CADA's primary mechanism of action is the selective inhibition of the co-translational translocation of a subset of proteins into the endoplasmic reticulum (ER).[1][3] This process is dependent on the signal peptide of the nascent polypeptide chain. By interfering with this crucial step in protein biogenesis, CADA effectively reduces the expression of its target proteins on the cell surface.

Down-modulation of CD4

The most well-characterized effect of CADA is the down-modulation of the human CD4 receptor.[2] CD4 is a type I transmembrane glycoprotein that acts as a co-receptor for the TCR on helper T-cells. It binds to MHC class II molecules on APCs, enhancing the avidity of the T-cell-APC interaction and facilitating the activation of the lymphocyte-specific protein tyrosine kinase (Lck), a critical kinase in the TCR signaling pathway.[1] By inhibiting the translocation of the CD4 protein into the ER, CADA leads to a significant reduction in CD4 expression on the T-cell surface, thereby impairing the initial stages of T-cell activation.[2]

Inhibition of 4-1BB (CD137) Expression

Beyond its effect on CD4, CADA has been shown to inhibit the upregulation of 4-1BB (CD137), a co-stimulatory receptor predominantly expressed on activated CD8+ T-cells.[1][2] 4-1BB signaling is crucial for the survival, proliferation, and cytotoxic function of CD8+ T-cells. CADA's ability to block 4-1BB protein biosynthesis, also through a signal peptide-dependent mechanism, contributes significantly to its immunosuppressive effects on the CD8+ T-cell population.[1]

The following diagram illustrates the proposed mechanism of CADA in inhibiting protein translocation.

Quantitative Data on CADA's Effects

The following tables summarize the quantitative data on the effects of this compound on various aspects of T-cell function as reported in the literature.

Table 1: In Vitro Efficacy of CADA on CD4 Expression

| Cell Type | Parameter | Value | Reference |

| Jurkat T-cells | IC50 for hCD4 down-modulation | 0.41 µM | [2] |

| Human PBMCs | IC50 for hCD4 down-modulation | 0.94 µM | [2] |

| Jurkat T-cells | % hCD4 reduction at 10 µM | 86% | [2] |

| Human PBMCs | % hCD4 reduction at 10 µM | 74% | [2] |

Table 2: Effect of CADA on Lymphocyte Proliferation

| Assay | Cell Type | Treatment | Effect | Reference |

| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | CADA (dose-dependent) | Inhibition of proliferation | [2] |

| CD3/CD28 beads stimulation | Human PBMCs | CADA (10 µM) | Significant inhibition of proliferation | [2] |

| Phytohemagglutinin (PHA) stimulation | Human PBMCs | CADA (10 µM) | Significant inhibition of proliferation | [2] |

| MLR | Purified CD4+ T-cells | CADA (dose-dependent) | Inhibition of proliferation | [2] |

| MLR | Purified CD8+ T-cells | CADA (dose-dependent) | Profound inhibition of proliferation | [2] |

Table 3: Effect of CADA on Cytokine Secretion in Stimulated PBMCs

| Stimulation Method | Cytokine | Effect of CADA Treatment | Reference |

| MLR | IL-2, IFN-γ, TNF-α, IL-4 | Significant suppression | [2] |

| CD3/CD28 beads | IL-2, IFN-γ, TNF-α, IL-4 | Suppression | [2] |

| PHA | IL-2, IFN-γ, TNF-α, IL-4 | Suppression | [2] |

Signaling Pathways in T-Cell Activation and CADA's Intervention

T-cell activation is a complex process involving a cascade of signaling events. The following diagram illustrates a simplified overview of the canonical T-cell activation pathway and the points of intervention by CADA.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of CADA's effects on T-cell activation.

T-Cell Activation with CD3/CD28 Beads

This protocol describes a method for polyclonal T-cell activation that mimics the primary and co-stimulatory signals provided by APCs.[2]

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Dynabeads™ Human T-Activator CD3/CD28

-

This compound (CADA)

-

DMSO (vehicle control)

-

96-well flat-bottom plates

-

[³H]-thymidine

-

Scintillation counter

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

(Optional) Purify T-cells from PBMCs using a negative selection kit.

-

Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with the desired concentrations of CADA or an equivalent volume of DMSO for 2 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Add Dynabeads™ Human T-Activator CD3/CD28 to the cell suspension at a bead-to-cell ratio of 1:1.

-

Incubate the cells for the desired period (e.g., 72 hours for proliferation assays).

-

To measure proliferation, add 1 µCi of [³H]-thymidine to each well 18-24 hours before harvesting.

-

Harvest the cells onto glass fiber filters and measure [³H]-thymidine incorporation using a scintillation counter.

Mixed Lymphocyte Reaction (MLR)

The MLR is an in vitro assay that measures the proliferation of T-cells in response to allogeneic stimulation.[2]

Materials:

-

PBMCs from two different healthy donors

-

RPMI-1640 medium (as described above)

-

Mitomycin C

-

CADA

-

DMSO

-

96-well round-bottom plates

-

[³H]-thymidine

-

Scintillation counter

Procedure:

-

Isolate PBMCs from two unrelated healthy donors (donor A and donor B).

-

Treat the stimulator cells (e.g., from donor B) with 50 µg/mL Mitomycin C for 30 minutes at 37°C to inhibit their proliferation. Wash the cells three times with complete medium.

-

Plate the responder cells (from donor A) at 1 x 10⁵ cells/well in a 96-well round-bottom plate.

-

Add the Mitomycin C-treated stimulator cells to the wells containing responder cells at a 1:1 ratio.

-

Add the desired concentrations of CADA or DMSO to the co-cultures.

-

Incubate the plates for 5-6 days at 37°C in a 5% CO₂ incubator.

-

Measure proliferation by [³H]-thymidine incorporation as described in section 5.1.

Cell-Mediated Lympholysis (CML) Assay

This assay measures the cytotoxic activity of CD8+ T-cells.[2]

Materials:

-

Effector cells (CD8+ T-cells) generated in an MLR

-

Target cells (e.g., PHA-activated T-cells from the stimulator donor in the MLR)

-

⁵¹Cr-sodium chromate

-

RPMI-1640 medium

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Generate effector CTLs by co-culturing responder and stimulator PBMCs for 6 days as in the MLR protocol.

-

Prepare target cells by stimulating PBMCs with PHA (5 µg/mL) for 3 days.

-

Label the target cells with 100 µCi of ⁵¹Cr-sodium chromate for 1 hour at 37°C. Wash the cells three times.

-

Plate the labeled target cells at 1 x 10⁴ cells/well in a 96-well V-bottom plate.

-

Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

-

Incubate the plate for 4 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Flow Cytometry for Cell Surface Marker Expression

This protocol is used to quantify the expression of cell surface markers such as CD4 and 4-1BB.[2]

Materials:

-

PBMCs or Jurkat T-cells

-

CADA

-

DMSO

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against human CD4 (e.g., PE-conjugated) and 4-1BB (e.g., APC-conjugated)

-

Flow cytometer

Procedure:

-

Culture cells in the presence of CADA or DMSO for the desired duration.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in FACS buffer.

-

Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) or the percentage of positive cells.

Cytokine Release Assay

This protocol describes the measurement of secreted cytokines in cell culture supernatants.[2]

Materials:

-

Cell culture supernatants from T-cell activation assays

-

Cytokine-specific ELISA kits or a cytometric bead array (CBA) kit

-

Plate reader (for ELISA) or flow cytometer (for CBA)

Procedure (ELISA):

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations based on the standard curve.

Procedure (CBA):

-

Follow the manufacturer's instructions for the specific CBA kit.

-

Typically, this involves incubating the cell culture supernatants with a mixture of capture beads, each specific for a different cytokine, and a PE-conjugated detection antibody.

-

After incubation and washing steps, acquire the samples on a flow cytometer.

-

Analyze the data using the provided software to determine the concentrations of multiple cytokines simultaneously.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the effect of CADA on T-cell activation.

Conclusion

This compound represents a novel class of immunomodulatory compounds with a unique mechanism of action. By targeting the co-translational translocation of key T-cell surface receptors like CD4 and 4-1BB, CADA effectively dampens T-cell activation and subsequent effector functions. The data summarized in this guide highlight its potent inhibitory effects on lymphocyte proliferation and cytokine secretion. The detailed experimental protocols provided herein offer a practical resource for researchers seeking to further investigate the immunomodulatory properties of CADA and similar molecules. A thorough understanding of CADA's role in T-cell activation is crucial for exploring its potential therapeutic applications in a range of conditions, from autoimmune diseases to transplant rejection, where targeted immunosuppression is desired. Further research into the full spectrum of CADA's protein targets and its in vivo efficacy and safety will be essential for its translation into clinical practice.

References

- 1. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - ZA [thermofisher.com]

- 2. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytokine analysis - ELISA / CBA [sanquin.org]

A Technical Guide to the Structure-Activity Relationship of Cyclotriazadisulfonamide (CADA) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure-activity relationships (SAR) of Cyclotriazadisulfonamide (CADA) derivatives. CADA represents a unique class of small molecules, initially identified as potent anti-HIV agents, that function by down-modulating the human CD4 receptor, the primary entry point for the virus.[1][2][3][4] The mechanism is novel, involving the inhibition of the co-translational translocation of specific proteins into the endoplasmic reticulum.[5] This guide synthesizes key findings on how structural modifications to the CADA scaffold influence its biological activity, details the experimental protocols used for its evaluation, and visualizes the underlying biological and experimental processes.

Mechanism of Action: Targeting Protein Translocation

This compound (CADA) and its derivatives exert their biological effect through a highly specific mechanism. Instead of directly binding to the mature CD4 receptor on the cell surface, CADA targets the protein biogenesis pathway.[1]

The key steps are:

-

Signal Peptide Interaction: CADA interacts with the signal peptide of the nascent CD4 polypeptide chain as it emerges from the ribosome.[1][6]

-

Inhibition of Translocation: This interaction allosterically inhibits the Sec61 translocon, a protein channel in the endoplasmic reticulum (ER) membrane, preventing the co-translational translocation of the CD4 pre-protein into the ER lumen.[5]

-

CD4 Down-Modulation: By blocking its entry into the secretory pathway, CADA effectively prevents both cell-surface and intracellular expression of the CD4 protein.[7][8] This effect is reversible; CD4 expression is restored upon removal of the compound.[1][4]

-

Substrate Selectivity: While potent against CD4, CADA is a substrate-selective Sec61 inhibitor. Proteomic studies have identified other proteins sensitive to CADA, including Sortilin, 4-1BB (CD137), ERLEC1, PTK7, and DNAJC3.[5][9]

The following diagram illustrates the mechanism of action of CADA.

Caption: CADA mechanism inhibiting CD4 translocation into the ER.

Core Structure and Structure-Activity Relationship (SAR)

The CADA scaffold is a 12-membered macrocycle (this compound) featuring two key regions for modification: the toluenesulfonyl "sidearms" and a "tail" group, which is a benzyl group in the parent CADA molecule. SAR studies have systematically explored modifications at these positions to optimize potency.[7][8]

Key SAR Findings:

-

The Tail Group is Dominant: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have revealed that the steric bulk of the tail group is the primary determinant of CD4 down-modulation potency.[7][8][9] Larger, hydrophobic substituents are generally favored for higher activity.

-

The Sidearms Play a Secondary Role: Modifications to the toluenesulfonyl sidearms also influence potency, but to a lesser extent than the tail group.[7][8]

-

Unsymmetrical Analogues Show High Potency: The development of synthetic routes for unsymmetrical CADA compounds, where the two sidearms and the tail group are varied independently, has led to the discovery of highly potent derivatives.[10] For instance, VGD020, which features one tosyl sidearm, one 4-nitrobenzenesulfonyl sidearm, and a cyclohexylmethyl tail, is the most potent analogue discovered to date.[10][11]

Data Presentation: Potency of CADA Derivatives

The biological activity of CADA derivatives is typically quantified by their half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for CD4 down-modulation and anti-HIV activity. A strong correlation exists between a compound's ability to down-modulate CD4 and its antiviral potency.[2][3]

| Compound | Tail Group (R) | Sidearm 1 (Ar) | Sidearm 2 (Ar') | CD4 Down-Modulation IC₅₀ (nM) | Anti-HIV EC₅₀ (µM) |

| CADA | Benzyl | p-Tolyl | p-Tolyl | ~700[5] | 0.7-1.2[5] |

| VGD020 | Cyclohexylmethyl | p-Tolyl | 4-Nitrophenyl | 46[10] | Not specified |

| VGD029 | Dansyl-propyl | p-Tolyl | 4-Nitrophenyl | 730[10] | Not specified |

| KKD-016 | Dansyl-pentyl | p-Tolyl | p-Tolyl | Similar to CADA[12] | Similar to CADA[12] |

Note: Data is compiled from multiple sources. Assay conditions may vary between studies.

Experimental Protocols

The discovery and optimization of CADA derivatives rely on robust synthetic chemistry and a suite of biological assays.

An effective five-step synthesis for CADA has been reported with a ~30% overall yield.[7][8][9] This methodology has been adapted to produce a wide array of over 50 analogues by modifying the starting materials for the tail and sidearm components.[7][8] The synthesis of unsymmetrical analogues requires more complex, multi-step pathways to differentiate the two sidearms.[10][11]

The generalized workflow for synthesizing CADA analogues is depicted below.

Caption: Generalized synthetic workflow for CADA derivatives.

The evaluation of CADA derivatives involves a series of in vitro assays to determine potency, specificity, and toxicity.

-

CD4 Down-Modulation Assay:

-

Principle: To quantify the reduction of CD4 receptor expression on the surface of T-cells.

-

Methodology: A human T-cell line (e.g., MT-4) is incubated with varying concentrations of the test compound for a set period (e.g., 24-72 hours). Cells are then stained with a fluorescently-labeled anti-CD4 monoclonal antibody. The cell surface CD4 expression is quantified using flow cytometry. The IC₅₀ is calculated as the compound concentration that causes a 50% reduction in CD4 expression compared to a vehicle control (e.g., DMSO).[3][12]

-

-

Anti-HIV Activity Assay:

-

Principle: To measure the ability of the compound to inhibit viral replication.

-

Methodology: T-cells are infected with a known amount of HIV-1 in the presence of various concentrations of the CADA analogue. After several days of incubation, viral replication is quantified by measuring an endpoint such as p24 antigen production (via ELISA) or reverse transcriptase activity in the cell supernatant. The EC₅₀ is the concentration that inhibits viral replication by 50%.[1][3]

-

-

Cytotoxicity Assay:

-

Principle: To assess the general toxicity of the compound to the host cells.

-

Methodology: Cells are incubated with a range of compound concentrations. Cell viability is then measured using a colorimetric assay, such as the MTT assay, which measures mitochondrial metabolic activity. The CC₅₀ (50% cytotoxic concentration) is determined. The ratio of CC₅₀ to EC₅₀ gives the selectivity index (SI), a measure of the compound's therapeutic window.

-

The following diagram outlines the typical workflow for the biological evaluation of new CADA derivatives.

Caption: Workflow for the biological evaluation of CADA analogues.

Conclusion

The structure-activity relationship of this compound derivatives is well-defined, with the tail group's steric and hydrophobic properties being the most critical factor for high-potency CD4 down-modulation. The unique mechanism of action, targeting the co-translational translocation of specific signal peptide-bearing proteins, distinguishes CADA from all other classes of antiretroviral and immunomodulatory agents. The continued exploration of unsymmetrical analogues and further characterization of their interactions with the Sec61 translocon hold significant promise for the development of novel therapeutics for HIV and potentially other conditions involving CADA-sensitive proteins, such as Graves' Hyperthyroidism or certain cancers.[7]

References

- 1. Small Molecule this compound Abrogates the Upregulation of the Human Receptors CD4 and 4-1BB and Suppresses In Vitro Activation and Proliferation of T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclotriazadisulfonamides: promising new CD4-targeted anti-HIV drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Anti-HIV potency of this compound analogs is directly correlated with their ability to down-modulate the CD4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis & Pharmacokinetic Evaluation of this compound (CADA) Analogs to Target Signal Peptides | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structure-activity relationship studies of CD4 down-modulating this compound (CADA) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unsymmetrical this compound (CADA) compounds as human CD4 receptor down-modulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and cellular kinetics of dansyl-labeled CADA derivatives with anti-HIV and CD4 receptor down-modulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclotriazadisulfonamide Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclotriazadisulfonamide (CADA) is a synthetic macrocycle initially identified as a potent inhibitor of human immunodeficiency virus (HIV) replication.[1][2][3] Its unique mechanism of action, which involves the down-modulation of the human CD4 receptor, has spurred further investigation into its potential as an immunomodulatory agent and has led to the identification of additional molecular targets. This technical guide provides a comprehensive overview of the methodologies used to identify and validate the cellular targets of CADA, offering detailed experimental protocols and a summary of key findings to aid researchers in this field.

The primary mechanism of CADA's antiviral and immunomodulatory effects is the inhibition of the co-translational translocation of specific proteins into the endoplasmic reticulum (ER).[4] This is achieved by targeting the Sec61 translocon, the central component of the protein translocation machinery in the ER membrane.[4] By selectively interfering with the translocation of a subset of proteins, CADA disrupts their expression and function, leading to downstream cellular effects.

Identified Molecular Targets of this compound

The primary and most well-characterized target of CADA is the human CD4 receptor, a crucial co-receptor for HIV entry and a key molecule in T-cell activation.[1][2][3] More recently, proteomic studies and other investigations have revealed additional CADA-sensitive proteins. A quantitative proteomic study using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) identified several substrates for CADA, confirming its high substrate selectivity.[1]

Table 1: Validated and Potential Molecular Targets of this compound

| Target Protein | Gene Name | Function | Method of Identification | IC50/EC50 | Reference(s) |

| Primary Targets | |||||

| Human CD4 Receptor | CD4 | HIV co-receptor, T-cell activation | Antiviral screens, Flow cytometry | EC50: 0.7 µg/mL (HIV-1 in MT-4 cells) | [4] |

| 4-1BB (CD137) | TNFRSF9 | Co-stimulatory molecule in T-cell activation | Proteomics, Flow cytometry | IC50: 0.2–2 µM | [2][4] |

| Potential Substrates (from Proteomics) | |||||

| Sortilin | SORT1 | Sorting receptor for various proteins | Proteomics (SILAC) | IC50: 0.2–2 µM | [2] |

| DNAJC3 | DNAJC3 | ER-resident co-chaperone | Proteomics (SILAC) | IC50: 0.2–2 µM | [2] |

| Protein Tyrosine Kinase 7 | PTK7 | Receptor tyrosine kinase | Proteomics (SILAC) | IC50: 0.2–2 µM | [2] |

| ER Lectin 1 | ERLEC1 | ER-associated degradation (ERAD) component | Proteomics (SILAC) | IC50: 0.2–2 µM | [2] |

Target Identification Methodologies

The identification of CADA's molecular targets has relied on a combination of phenotypic screening, biochemical approaches, and advanced proteomics.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological sample. A derivative of CADA is immobilized on a solid support to "fish" for its protein targets in cell lysates.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis and Immobilization:

-

Synthesize a CADA analog containing a reactive functional group (e.g., an amine or carboxylic acid) suitable for covalent coupling to a chromatography resin. This linker should be placed at a position on the CADA molecule that does not interfere with its binding to target proteins.

-